1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

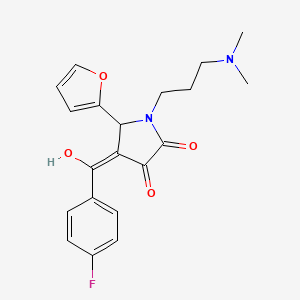

The compound 1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a 3-hydroxy-pyrrol-2-one core substituted with a 4-fluorobenzoyl group at position 4, a furan-2-yl moiety at position 5, and a 3-(dimethylamino)propyl chain at position 1. This structure combines electron-withdrawing (4-fluorobenzoyl) and electron-donating (furan-2-yl) substituents, which may influence its physicochemical and biological properties. The dimethylamino group at the 1-position likely enhances solubility compared to analogs with hydroxyl or methoxy substituents .

Properties

IUPAC Name |

(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O4/c1-22(2)10-4-11-23-17(15-5-3-12-27-15)16(19(25)20(23)26)18(24)13-6-8-14(21)9-7-13/h3,5-9,12,17,24H,4,10-11H2,1-2H3/b18-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVCJBLUQCCOBF-FBMGVBCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one, a complex organic compound, has garnered attention in the scientific community due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a furan ring, and a fluorobenzoyl moiety. Its IUPAC name is this compound. The molecular formula is with a molecular weight of 364.38 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the pyrrolidine core and subsequent introduction of the furan and fluorobenzoyl groups. Common reagents include dimethylamine and various coupling agents under controlled conditions to ensure high yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of substituted benzoyl compounds have shown enhanced growth-inhibiting activity against various bacteria in Lactobacillus casei systems . The presence of the fluorine atom in the benzoyl group often correlates with increased antimicrobial efficacy.

Anticancer Properties

Studies have demonstrated that compounds featuring pyrrolidine rings can inhibit cancer cell proliferation. The mechanism is believed to involve the modulation of specific enzymes or receptors associated with cell growth and survival pathways. For example, similar compounds have been found to inhibit cyclooxygenase enzymes, which play a role in tumorigenesis.

Neuroprotective Effects

The dimethylamino propyl group suggests potential neuroprotective properties. Compounds with similar functional groups have been investigated for their ability to modulate neurotransmitter receptors, potentially offering therapeutic benefits for neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Binding to enzymes involved in pathways regulating cell proliferation.

- Receptor Modulation : Interacting with neurotransmitter receptors to exert neuroprotective effects.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrrol-2-one derivatives from the evidence, focusing on substituents, physical properties, and inferred structure-activity relationships (SAR).

Table 1: Structural and Physicochemical Comparison of Pyrrol-2-one Derivatives

Key Observations:

Substituent Effects on Physicochemical Properties: The 1-substituent significantly impacts solubility. For example, the dimethylamino group in the target compound and Ev9 may enhance water solubility compared to hydroxyl or methoxy groups (e.g., Ev1 and Ev5 compounds) due to its basicity . 4-Aroyl groups with electron-withdrawing substituents (e.g., 4-fluorobenzoyl in the target, 4-chlorobenzoyl in Ev9) may stabilize the pyrrol-2-one core through resonance effects, whereas electron-donating groups (e.g., 4-methylbenzoyl in Ev1) could reduce electrophilicity at the carbonyl position . 5-Substituents such as furan-2-yl (target) or trifluoromethylphenyl (Ev1, Ev5) introduce steric and electronic diversity.

Synthetic Yields :

- Yields for analogs range widely (9–62%), with bulky 5-substituents (e.g., 4-tert-butylphenyl in Ev1) favoring higher yields (62%), likely due to improved crystallization .

Thermal Stability: Melting points correlate with molecular symmetry and intermolecular interactions.

Structure-Activity Relationship (SAR) Insights

- 1-Substituent: The dimethylamino group in the target compound and Ev9 may improve bioavailability by increasing solubility, whereas hydroxyl or methoxy groups (Ev1, Ev5) could limit membrane permeability .

- 4-Aroyl Group: Fluorinated benzoyl groups (target, Ev5) may enhance binding to hydrophobic enzyme pockets compared to non-halogenated analogs (Ev1) .

- 5-Substituent : Heteroaromatic groups (furan-2-yl in the target) could engage in hydrogen bonding or π-π interactions, while trifluoromethylphenyl groups (Ev1, Ev5) may resist oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.